Benzyl 3-(4-hydroxyphenyl)propanoate
Overview
Description
Benzyl 3-(4-hydroxyphenyl)propanoate is an organic compound with the molecular formula C16H16O3. It is a derivative of 3-(4-hydroxyphenyl)propanoic acid, where the carboxyl group is esterified with a benzyl group. This compound is known for its applications in organic synthesis and its potential biological activities.
Scientific Research Applications
Benzyl 3-(4-hydroxyphenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its potential anticancer activities due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: Utilized in the production of bio-based copolyesters and other biodegradable materials
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 3-(4-hydroxyphenyl)propanoate can be synthesized through the esterification of 3-(4-hydroxyphenyl)propanoic acid with benzyl bromide. The reaction typically involves the use of a base such as potassium carbonate or potassium hydrogencarbonate in a solvent like N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to achieve high yields .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of efficient purification techniques like silica gel column chromatography ensures the high purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group on the phenyl ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminium hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzyl 3-(4-hydroxyphenyl)propanol.
Substitution: Various substituted benzyl 3-(4-hydroxyphenyl)propanoates depending on the substituent used.
Mechanism of Action
The biological effects of Benzyl 3-(4-hydroxyphenyl)propanoate are primarily attributed to its ability to interact with cellular pathways involved in oxidative stress and apoptosis. It can modulate the activity of enzymes involved in the production and scavenging of reactive oxygen species, thereby exerting its antioxidant effects. Additionally, it can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways .
Comparison with Similar Compounds
3-(4-hydroxyphenyl)propanoic acid: The parent compound, which lacks the benzyl ester group.
Benzyl 2-(4-hydroxyphenyl)propanoate: A structural isomer with the ester group attached to a different carbon atom.
3-hydroxy-3-(4-hydroxyphenyl)propanoate: A compound with an additional hydroxyl group on the propanoate chain.
Uniqueness: Benzyl 3-(4-hydroxyphenyl)propanoate is unique due to its specific esterification, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, making it more suitable for certain applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
benzyl 3-(4-hydroxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-15-9-6-13(7-10-15)8-11-16(18)19-12-14-4-2-1-3-5-14/h1-7,9-10,17H,8,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXWTUFCSBOGAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557478 | |
Record name | Benzyl 3-(4-hydroxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31770-76-0 | |
Record name | Benzyl 3-(4-hydroxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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